molecular formula C8H13F3N2 B14011003 3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine

3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine

Cat. No.: B14011003
M. Wt: 194.20 g/mol
InChI Key: YTWPHJHMOHDISD-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired pyrrolopyrazine derivative . Industrial production methods may vary, but they typically involve similar steps with optimizations for large-scale synthesis.

Chemical Reactions Analysis

3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction yields .

Scientific Research Applications

3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling and regulation. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis (programmed cell death). The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .

Properties

Molecular Formula

C8H13F3N2

Molecular Weight

194.20 g/mol

IUPAC Name

3-(trifluoromethyl)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C8H13F3N2/c9-8(10,11)7-5-13-3-1-2-6(13)4-12-7/h6-7,12H,1-5H2

InChI Key

YTWPHJHMOHDISD-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNC(CN2C1)C(F)(F)F

Origin of Product

United States

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